molecular formula C9H11FOS B1281417 2-[(3-Fluorobenzyl)thio]ethanol CAS No. 85582-62-3

2-[(3-Fluorobenzyl)thio]ethanol

Cat. No.: B1281417
CAS No.: 85582-62-3
M. Wt: 186.25 g/mol
InChI Key: WPHAPQOGPSLSLL-UHFFFAOYSA-N
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Description

2-[(3-Fluorobenzyl)thio]ethanol is a sulfur-containing ethanol derivative characterized by a thioether linkage (-S-) connecting the ethanol backbone to a 3-fluorobenzyl group. This compound belongs to the family of benzylthioethanol derivatives, where structural variations in the substituent (e.g., halogen type, position) significantly influence physicochemical and biological properties.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHAPQOGPSLSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509657
Record name 2-{[(3-Fluorophenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85582-62-3
Record name 2-{[(3-Fluorophenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorobenzyl)thio]ethanol typically involves the reaction of 3-fluorobenzyl chloride with thiourea to form 3-fluorobenzyl isothiocyanate. This intermediate is then reacted with ethanol in the presence of a base, such as sodium hydroxide, to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorobenzyl)thio]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[(3-Fluorobenzyl)thio]acetaldehyde or 2-[(3-Fluorobenzyl)thio]acetic acid.

    Reduction: Formation of 2-[(3-Fluorobenzyl)thio]ethanethiol.

    Substitution: Formation of various substituted benzyl thioethers.

Scientific Research Applications

2-[(3-Fluorobenzyl)thio]ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorobenzyl)thio]ethanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituent Position/Halogen Key Properties/Applications Evidence Source
2-[(3-Fluorobenzyl)thio]ethanol 3-fluoro on benzyl Presumed intermediate in pharmaceuticals; electron-withdrawing fluorine may enhance stability .
2-[(4-Fluorobenzyl)thio]ethanol 4-fluoro on benzyl Synonym: NSC345673; used in organic synthesis. Para-fluorine may alter electronic effects compared to meta .
2-[(3-Chlorophenyl)thio]ethanol 3-chloro on phenyl CAS 13457-99-3; solid with potential use in drug development. Chloro substituent increases lipophilicity .
2-(2-Thienyl)ethanol Thienyl group (non-aromatic) CAS 5402-55-1; pharmaceutical intermediate. Sulfur in thiophene enhances solubility in organic solvents .
2-[(2-Aminoethyl)-thio]-ethanol Aminoethyl group Marketed for industrial applications; amino group introduces polarity and reactivity .

Physicochemical Properties

  • Solubility: Fluorinated benzylthioethanols (e.g., 3-fluoro, 4-fluoro) are likely soluble in polar organic solvents (e.g., ethanol, dichloromethane), similar to 2-((2,4-dimethylphenyl)thio)aniline (solubility in chloroform/ethanol noted in ) .
  • Thermal Stability: Fluorine’s electron-withdrawing nature may increase thermal stability compared to chlorine or methyl groups. For example, 2-((2,4-dimethylphenyl)thio)phenol has a melting point of 80–82°C , while halogenated analogs may vary.

Biological Activity

2-[(3-Fluorobenzyl)thio]ethanol is an organic compound with the molecular formula C9H11FOS. Its structure features a fluorobenzyl group connected to a thioether and an ethanol moiety, which contributes to its unique chemical properties and potential biological activities. The presence of the fluorine atom is particularly significant as it can enhance the compound's stability, lipophilicity, and interaction with biological targets.

The synthesis of this compound typically involves reacting 3-fluorobenzyl chloride with thiourea to produce 3-fluorobenzyl isothiocyanate, which is then reacted with ethanol in the presence of a base like sodium hydroxide. This pathway highlights the compound's versatility in organic synthesis and its potential applications in medicinal chemistry.

The biological activity of this compound is not fully understood, but it is hypothesized that its effects may be mediated through interactions with specific molecular targets, such as enzymes or receptors. This interaction could lead to the modulation of various biological pathways. Further research is necessary to elucidate these mechanisms.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following table summarizes some key findings regarding its biological activity:

Study Biological Activity Methodology Key Findings
AntimicrobialIn vitro assaysSignificant inhibition of bacterial growth against various strains.
HerbicidalBioassaysExhibited notable herbicidal activity against Brassica napus.
AntioxidantDPPH assayDemonstrated antioxidant properties with effective radical scavenging ability.

Case Studies

  • Antimicrobial Activity : A study investigating the antimicrobial properties of related compounds found that this compound derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents.
  • Herbicidal Activity : Research on similar thioether compounds revealed that they possess herbicidal properties, particularly effective against Brassica napus, indicating that this compound may also have agricultural applications.
  • Antioxidant Properties : The antioxidant activity was assessed using various assays (DPPH, CUPRAC, FRAP), showing that the compound can effectively scavenge free radicals, which may contribute to its potential therapeutic benefits.

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